molecular formula C18H13N3O2S B2931331 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207001-15-7

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2931331
CAS RN: 1207001-15-7
M. Wt: 335.38
InChI Key: XDOZCBWTXGKEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, also known as BOX-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. BOX-1 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth, proliferation, and survival.

Mechanism of Action

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea inhibits CK2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of its substrates. CK2 is involved in the regulation of various cellular processes, including DNA repair, cell cycle progression, and apoptosis. By inhibiting CK2, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been shown to have both biochemical and physiological effects. Biochemically, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea inhibits the activity of CK2, leading to the inhibition of its downstream signaling pathways. Physiologically, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis in cancer cells, reduce protein aggregation in neurodegenerative diseases, and inhibit viral replication in infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is its specificity for CK2, which makes it a potent inhibitor of the kinase. However, the synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex process that requires expertise in organic chemistry. Additionally, the use of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea in lab experiments requires careful consideration of its concentration and exposure time, as it can have off-target effects at high concentrations.

Future Directions

Future research on 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea could focus on the development of more efficient synthesis methods to improve its availability and reduce its cost. Additionally, further studies could investigate the potential of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. The use of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea in combination with other drugs could also be explored to enhance its therapeutic efficacy. Furthermore, the identification of new targets of CK2 inhibition could lead to the development of novel inhibitors with improved specificity and efficacy.

Synthesis Methods

The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea involves a multi-step process that includes the reaction of 2-aminobenzoxazole with 4-bromoaniline to form 4-(benzo[d]oxazol-2-yl)aniline, which is then reacted with thiophene-2-carbonyl chloride to form 1-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea. The final product is obtained by purification through column chromatography. The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurodegenerative diseases, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been shown to reduce the accumulation of toxic protein aggregates, such as tau and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively. In infectious diseases, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to inhibit the replication of viruses, such as HIV and hepatitis C virus.

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-18(21-16-6-3-11-24-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)23-17/h1-11H,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOZCBWTXGKEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea

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